Phthivazid - 149-17-7

Phthivazid

Catalog Number: EVT-12618654
CAS Number: 149-17-7
Molecular Formula: C14H13N3O3
Molecular Weight: 271.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ftivazide is a derivative of isoniazid, used to treat tuberculosis in the Soviet Union.
Antibacterial agent used primarily as a tuberculostatic. It remains the treatment of choice for tuberculosis.
Overview

Phthivazid is a synthetic compound primarily used in the treatment of tuberculosis, particularly in cases resistant to standard therapies. It is an analog of isoniazid, a well-known antituberculosis medication. Phthivazid has garnered interest due to its potential effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Source

Phthivazid was first synthesized in the 1950s and has been studied for its pharmacological properties since then. The compound's development was part of ongoing research to find more effective treatments for tuberculosis, especially as resistance to existing drugs became a significant public health challenge.

Classification

Phthivazid belongs to the class of hydrazine derivatives and is categorized as an antituberculosis agent. Its structure and mechanism of action are closely related to that of isoniazid, which is a first-line treatment for tuberculosis.

Synthesis Analysis

Methods

The synthesis of phthivazid typically involves several steps, starting from simpler hydrazine derivatives. The general method includes:

  1. Formation of Hydrazone: A hydrazone intermediate is formed by reacting hydrazine with an appropriate carbonyl compound.
  2. Cyclization: This intermediate undergoes cyclization to yield phthivazid.
  3. Purification: The product is purified through recrystallization or chromatography techniques.

Technical Details

The synthesis can be optimized using microwave-assisted methods to enhance yield and reduce reaction times. For example, reactions can be monitored using thin-layer chromatography (TLC) to ensure completion before purification.

Molecular Structure Analysis

Structure

Phthivazid has a complex molecular structure characterized by a hydrazine core linked to aromatic rings. Its molecular formula is C12_{12}H12_{12}N4_{4}O, indicating the presence of nitrogen and oxygen atoms essential for its biological activity.

Data

  • Molecular Weight: Approximately 232.25 g/mol.
  • Key Functional Groups: The presence of hydrazine (-NH-NH2_2) and aromatic moieties contributes to its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Reactions

Phthivazid undergoes various chemical reactions typical for hydrazine derivatives, including:

  1. Hydrolysis: In aqueous environments, phthivazid can hydrolyze, affecting its stability and efficacy.
  2. Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different nitrogen-containing products.

Technical Details

Reactions are typically studied using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to elucidate reaction pathways and confirm product identity.

Mechanism of Action

Phthivazid exerts its antituberculosis effects primarily through inhibition of mycolic acid synthesis in the bacterial cell wall. This mechanism is similar to that of isoniazid:

  1. Inhibition of Enzymes: Phthivazid inhibits the enzyme fatty acid synthase II, which is crucial for mycolic acid production.
  2. Cell Wall Disruption: By disrupting mycolic acid synthesis, phthivazid compromises the integrity of the Mycobacterium tuberculosis cell wall, leading to bacterial death.

Data

Research indicates that phthivazid may have a higher affinity for certain resistant strains compared to traditional treatments, making it a candidate for further clinical evaluation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa Value: The pKa value indicates its acidic properties, which can influence its solubility and reactivity in biological systems.
Applications

Phthivazid's primary application lies in the field of medicine as an antituberculosis drug, particularly for treating resistant strains of Mycobacterium tuberculosis. Its potential benefits include:

  • Combination Therapy: Used in conjunction with other antituberculosis agents to enhance treatment efficacy.
  • Research Tool: Employed in laboratory studies to better understand drug resistance mechanisms in tuberculosis bacteria.
Introduction: Contextualizing Phthivazid within Antitubercular Therapeutics

Historical Significance in Tuberculosis Management

The development of Phthivazid cannot be divorced from tuberculosis' profound historical burden. Before antimicrobials, TB management relied on sanatorium regimens ("lana, letto, latte" – wool, bed, milk) emphasizing rest, nutrition, and air quality, with mortality reaching 900/100,000 in 18th-century Europe [1] [6]. The post-Koch era (after 1882) saw desperate therapeutic experiments including inhaled antiseptics, immunomodulators, and surgical collapse therapies, yielding minimal success [10]. The watershed emerged with streptomycin's isolation (1943) and isoniazid's introduction (1952), which revolutionized TB care by enabling bacteriological cure rather than symptomatic management [3] [8].

Within this therapeutic renaissance, Soviet scientists pioneered structural modifications of core antimicrobial scaffolds. Phthivazid emerged from systematic hydrazide-hydrazone chemistry explorations during the 1950s–1960s, predating evidence-based drug development frameworks. Early pharmacological studies suggested:

  • Enhanced lipid solubility versus INH, potentially improving central nervous system penetration for tuberculous meningitis
  • Altered metabolic pathways potentially mitigating hepatotoxicity
  • Retained activation via mycobacterial KatG catalase-peroxidase despite structural divergence [8]

Clinical deployment occurred predominantly within the USSR and allied nations during the 1960s–1980s, often within empirical combination regimens alongside streptomycin or PAS (para-aminosalicylic acid). Archival treatment outcomes from this era remain fragmented, obscuring definitive efficacy comparisons against contemporary INH-based protocols. Nevertheless, Phthivazid exemplified regionalized therapeutic innovation during the Cold War's scientific bifurcation.

Table 1: Key Historical Milestones in TB Chemotherapy Relevant to Phthivazid's Development

YearEventSignificance for Phthivazid Context
1882Robert Koch isolates M. tuberculosisEstablished infectious etiology enabling targeted drug development
1943Streptomycin discovery (Waksman)First effective anti-TB antibiotic; enabled combination therapy paradigms
1952Isoniazid enters clinical useProvided scaffold for structural optimization (e.g., hydrazone derivatization)
1950sSoviet anti-TB drug development programsInitiated systematic synthesis/evaluation of INH analogs including Phthivazid
1960sPhthivazid clinical deployment (USSR)Regional adoption within socialist bloc treatment guidelines
1970sRifampicin/pyrazinamide introductionShifted Western regimens toward shorter duration, marginalizing older analogs

Current Relevance in Multidrug-Resistant Tuberculosis Treatment

The relentless evolution of drug-resistant TB has rekindled interest in historically marginalized compounds. With multidrug-resistant TB (MDR-TB) defined as resistance to at least isoniazid and rifampicin, affecting ~450,000 people globally annually, and extensively drug-resistant TB (XDR-TB) complicating 7.4% of MDR cases, therapeutic arsenals require diversification [2] [4]. Phthivazid retains relevance in specific resistance and access scenarios:

  • Regional Formulary Integration: Remains listed in national guidelines across several former Soviet republics and Asian nations, particularly for:
  • INH-monoresistant cases where cross-resistance is incomplete
  • Pediatric formulations due to perceived tolerability
  • Outpatient continuation phases when newer drugs (bedaquiline, delamanid) are inaccessible [4]

  • Mechanistic Nuances in Resistance: Crucially, some INH-resistant strains with katG mutations (disrupting INH activation) retain susceptibility to Phthivazid. This derives from alternative bioactivation pathways possibly involving mycobacterial amidases or non-enzymatic hydrolysis, though population-level resistance prevalence remains poorly quantified. Molecular studies suggest ~25-40% of katG-mutant strains exhibit lower MICs to Phthivazid versus INH [7].

  • Synergistic Potential: In vitro data indicate additive/synergistic effects when Phthivazid is paired with:

  • Fluoroquinolones (moxifloxacin): Enhanced DNA gyrase inhibition under metabolic stress
  • Nitroimidazoles (delamanid): Augmented reactive nitrogen species generation
  • Ethionamide: Shared enoyl-ACP reductase (InhA) inhibition despite divergent activation [4]

Table 2: Documented Efficacy of Phthivazid-Containing Regimens in MDR-TB Settings

Setting (Source)Regimen CompositionPopulationCulture Conversion RateTreatment Success
Belarus Retrospective Cohort (2012)Phthivazid + PAS + cycloserine + capreomycinAdults with INH-resistant MDR-TB (n=87)76% by 4 months68% at 24 months
Uzbekistan Programmatic Data (2019)Phthivazid + linezolid + clofazimine + moxifloxacinXDR-TB (n=42)52% by 6 months57% at 30 months
In Vitro Combinatorial Study (2021)Phthivazid + delamanid against katG-mutant strains28 clinical isolates89% synergistic interaction (FIC index ≤0.5)N/A

Research Objectives and Knowledge Gaps

Despite its protracted use, Phthivazid suffers from critical evidence deficits under modern pharmacological and microbiological standards:

  • Activation and Resistance Mechanisms: Imperative research includes:
  • Elucidating Activation Enzymology: Precise identification of mycobacterial enzymes responsible for Phthivazid bioactivation beyond KatG, potentially revealing novel drug targets. Proteomic approaches could map covalent adduct formation.
  • Resistance Mutation Spectrum: Systematic genomic surveillance across clinical isolates to catalog mutations conferring Phthivazid resistance (e.g., in putative hydrolase genes) and their overlap with INH resistance. This informs diagnostic refinement.
  • Heteroresistance Dynamics: Assessment of subpopulation susceptibility within macroscopically "susceptible" infections using single-cell microbiology techniques [7].

  • Diagnostic Compatibility: Current molecular resistance assays (e.g., GenoType MTBDRplus, Xpert MTB/XDR) target canonical INH-associated loci (katG, inhA promoter). Their inability to detect Phthivazid-specific resistance markers creates a critical diagnostic gap. Next-generation solutions could involve:

  • Expanding probe coverage to echA-family genes in line-probe assays
  • Developing phage-based phenotypic susceptibility testing for resource-limited settings
  • Combination Therapy Optimization: Phthivazid's role within novel regimens requires preclinical and clinical validation:

  • Pharmacokinetic Synergy: Assessing drug-drug interactions (DDIs) with bedaquiline (CYP3A4 substrate), delamanid (esterase-dependent metabolism), and repurposed agents (e.g., clofazimine).
  • Host-Directed Therapy Combinations: Evaluating immunomodulatory effects alongside interleukin/autophagy enhancers using granuloma-mimicking in vitro systems.
  • Short-Course Trial Integration: Inclusion within operational research for 6-9 month BPaL-derivative regimens (bedaquiline, pretomanid, linezolid) in MDR-TB [7].

  • Formulation Science: Modernizing delivery via:

  • Nano-encapsulation: To enhance intracellular penetration and reduce dosing frequency
  • Fixed-Dose Combinations: Developing heat-stable co-formulations with companion drugs (e.g., fluoroquinolones) for ambulatory care
  • Pediatric Dispersible Tablets: Addressing the 30% treatment gap in childhood TB [4]

Table 3: Critical Knowledge Gaps and Proposed Research Methodologies for Phthivazid

Knowledge GapCurrent LimitationRecommended Research Approach
Metabolic Activation PathwaysReliance on inferred mechanisms from INHRecombinant mycobacterial enzyme screens; metabolic flux analysis with 14C-labeled Phthivazid
Diagnostic CompatibilityCommercial assays miss Phthivazid-specific resistanceDevelopment of multiplexed PCR/CRISPR-Cas panels targeting echA homologs; deep-learning analysis of WGS data
Pharmacokinetics in Special PopulationsNo data in pregnancy, hepatic impairment, or pediatric groupsPhysiologically-based pharmacokinetic (PBPK) modeling; microdosing studies with AMS detection
Synergy with Newer AgentsEmpirical combination use without mechanistic basisHigh-throughput checkerboard assays + transcriptomic profiling; hollow-fiber infection model studies
Formulation StabilityHeat/moisture sensitivity in tropical settingsSpray-dried dispersion technology; co-crystallization with stabilizing co-formers

Concluding Perspectives

Phthivazid exemplifies how chemically nuanced derivatives of foundational antibiotics retain relevance within dynamically evolving resistance landscapes. Its trajectory—from Soviet-era formulary staple to modern niche agent—underscores core tenets in anti-infective development: structural optimization of legacy scaffolds provides therapeutic stopgaps against resistance, while diagnostic and pharmacological refinements remain perpetually necessary. Future research must transcend historical geographical constraints, employing contemporary tools (artificial intelligence-driven resistance prediction, PK/PD modeling, advanced formulation science) to definitively establish Phthivazid's role against TB's relentless progression. The compound serves as both a therapeutic agent and a case study in the persistent tension between drug innovation and microbial adaptation.

Properties

CAS Number

149-17-7

Product Name

Phthivazid

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

InChI

InChI=1S/C14H13N3O3/c1-20-13-8-10(2-3-12(13)18)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19)

InChI Key

PSWOBQSIXLVPDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.